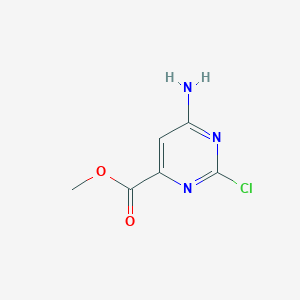Methyl 6-amino-2-chloropyrimidine-4-carboxylate
CAS No.: 944129-00-4
Cat. No.: VC2828004
Molecular Formula: C6H6ClN3O2
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944129-00-4 |
|---|---|
| Molecular Formula | C6H6ClN3O2 |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | methyl 6-amino-2-chloropyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10) |
| Standard InChI Key | DZPNGOOGJKXYRF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC(=N1)Cl)N |
| Canonical SMILES | COC(=O)C1=CC(=NC(=N1)Cl)N |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 6-amino-2-chloropyrimidine-4-carboxylate features a six-membered pyrimidine ring with three functional groups:
-
An amino group (-NH₂) at position 6
-
A chlorine atom at position 2
-
A methyl carboxylate group (-COOCH₃) at position 4
This particular arrangement of functional groups creates a molecule with multiple reactive sites and potential for further modification.
Chemical Identifiers and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 6-amino-2-chloropyrimidine-4-carboxylate |
| Molecular Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.59 g/mol |
| CAS Number | 944129-00-4 |
| MDL Number | MFCD14582103 |
| Melting Point | 249-251°C |
| Hazard Classification | Irritant |
The compound's chemical structure contains multiple reactive sites that can undergo various transformations, making it valuable in synthetic organic chemistry .
Physical Properties
Appearance and Physical Characteristics
While detailed information on physical appearance is limited in available sources, based on structural characteristics and properties of similar compounds, Methyl 6-amino-2-chloropyrimidine-4-carboxylate is likely a crystalline solid. The high melting point (249-251°C) suggests strong intermolecular forces, potentially including hydrogen bonding through the amino group .
Synthesis and Production
Industrial Production
The compound is commercially available with a typical purity of ≥95%, as indicated by supplier information . Industrial production would likely employ optimized versions of laboratory synthesis methods, with additional purification steps to achieve the desired purity level.
Chemical Reactivity
Reactive Sites
Methyl 6-amino-2-chloropyrimidine-4-carboxylate contains several reactive sites that can undergo various transformations:
-
The chlorine at position 2 is activated toward nucleophilic aromatic substitution due to the electron-deficient nature of the pyrimidine ring
-
The amino group at position 6 can participate in various reactions, including acylation, alkylation, and diazotization
-
The methyl ester group can undergo hydrolysis, transesterification, reduction, or amidation reactions
Applications in Research and Industry
Synthetic Building Block
The primary application of Methyl 6-amino-2-chloropyrimidine-4-carboxylate appears to be as a versatile synthetic intermediate or building block in the preparation of more complex molecules. Its multiple functional groups provide several handles for further elaboration and diversification.
Biological Activity and Related Compounds
Related Pyrimidine Derivatives
The structural core of this compound relates to 2-amino-4,6-disubstituted-pyrimidine derivatives, which have been documented to possess interesting biological activities. For instance, a collection of 108 2-amino-4,6-disubstituted-pyrimidine derivatives has been reported as potent and highly selective adenosine receptor ligands .
The table below shows selected examples of related pyrimidine derivatives and their binding affinities to human adenosine receptors:
| Compound | Substitution Pattern | Binding Affinity (Ki, nM) |
|---|---|---|
| 19a | R₄=Ph, R₆=Ph, R₂=Me | 9.14 ± 2.21 (hA₁) |
| 19b | R₄=Ph, R₆=Ph, R₂=Et | 5.82 ± 1.16 (hA₁) |
| 19s | R₄=3-CN-Ph, R₆=Ph, R₂=Me | 2.99 ± 0.71 (hA₁) |
While these compounds differ structurally from Methyl 6-amino-2-chloropyrimidine-4-carboxylate, they demonstrate the biological potential of properly substituted pyrimidine scaffolds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume